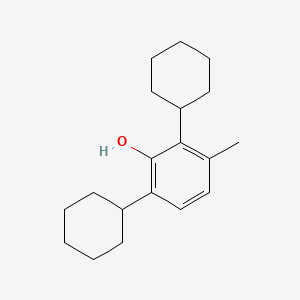
2,6-Dicyclohexyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclohexyl-m-cresol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the meta-cresol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexyl-m-cresol can be synthesized through the alkylation of meta-cresol with cyclohexanol in the presence of a catalyst such as perchloric acid. The reaction involves heating meta-cresol and perchloric acid to the desired temperature, followed by the dropwise addition of cyclohexanol. The reaction mixture is then stirred for a specific period, cooled, dissolved in ether, and neutralized .
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes, but on a larger scale. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclohexyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexyl-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones with cyclohexyl groups.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,6-Dicyclohexyl-m-cresol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized as an antioxidant in fuels, lubricating oils, and other oxygen-sensitive materials
Mechanism of Action
The mechanism of action of 2,6-Dicyclohexyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and disrupting their integrity .
Comparison with Similar Compounds
Meta-cresol: A simpler phenolic compound with a single methyl group.
2,6-Dicyclohexyl-4-methylphenol: Similar structure but with a different substitution pattern.
Ortho-cresol and Para-cresol: Isomers of meta-cresol with different positions of the methyl group.
Uniqueness: 2,6-Dicyclohexyl-m-cresol is unique due to the presence of two bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cresol derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
93840-40-5 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,6-dicyclohexyl-3-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
InChI Key |
MNMFNWIRHMYXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CCCCC2)O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















